molecular formula C9H11N3O2 B1425830 Methyl 4-(cyclopropylamino)pyrimidine-2-carboxylate CAS No. 1507250-25-0

Methyl 4-(cyclopropylamino)pyrimidine-2-carboxylate

Cat. No. B1425830
M. Wt: 193.2 g/mol
InChI Key: PPBXEHZYKNTNEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as “Methyl 4-(cyclopropylamino)pyrimidine-2-carboxylate”, often involves the use of amidines and ketones . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular formula of “Methyl 4-(cyclopropylamino)pyrimidine-2-carboxylate” is C9H11N3O2. Its molecular weight is 193.2 g/mol.


Chemical Reactions Analysis

Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . The Dimroth rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .

Scientific Research Applications

HIV Research

Methyl 4-(cyclopropylamino)pyrimidine-2-carboxylate derivatives have been explored for their potential in HIV treatment. A study by Liu et al. synthesized a series of diarylpyrimidine analogues featuring a cyclopropylamino group, which were evaluated for their in vitro anti-HIV activity. Some compounds exhibited moderate to potent activities against wild-type HIV-1, with one displaying potent activity and a high selectivity index. This research highlights the compound's potential as a basis for developing new anti-HIV drugs (Liu et al., 2014).

Synthesis of Pyrimidine Derivatives

Research by Song aimed to synthesize new 4-(phenylamino)thieno[3,2-d]pyrimidine derivatives using 3-aminothiophene-2-carboxamide. These derivatives have medicinal and biological significance, with some identified as potent inhibitors of VEGF receptor-2 kinase and others as selective ligands for the 5-HT3 receptor, suggesting therapeutic applications in various medical conditions (Song, 2007).

Anticancer Drug Synthesis

A study by Zhou et al. developed a rapid synthetic method for 2, 4-dichloro-6-(3-nitrophenoxy) pyrimidine, an important intermediate in small molecule anticancer drugs. The research presents an optimized synthesis route, potentially facilitating the development of new anticancer treatments (Zhou et al., 2019).

Antiviral Research

The antiviral potential of 4-substituted 2-methylpyrrolo[2,3-d]pyrimidines, which are 7-deaza analogs of cytokinin-active adenine derivatives, was investigated by Iwamura et al. These compounds were evaluated for their activities as cytokinin agonists and antagonists, with some showing significant bioactivity. This research contributes to understanding the structure-activity relationship in pyrimidine derivatives and their potential application in antiviral therapies (Iwamura et al., 1979).

Future Directions

The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests that “Methyl 4-(cyclopropylamino)pyrimidine-2-carboxylate” and similar compounds could have potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

properties

IUPAC Name

methyl 4-(cyclopropylamino)pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-14-9(13)8-10-5-4-7(12-8)11-6-2-3-6/h4-6H,2-3H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBXEHZYKNTNEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=N1)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(cyclopropylamino)pyrimidine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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